molecular formula C11H15NOS B6228161 1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one CAS No. 1368039-33-1

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one

Cat. No.: B6228161
CAS No.: 1368039-33-1
M. Wt: 209.31 g/mol
InChI Key: AZXOTJCMXLRXQM-UHFFFAOYSA-N
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Description

1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one is a useful research compound. Its molecular formula is C11H15NOS and its molecular weight is 209.31 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one' involves the conversion of a cycloheptathiophene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dibromothiophene", "n-butyllithium", "cycloheptanone", "sodium hydride", "ethyl acetate", "ammonium chloride", "sodium hydroxide", "acetic anhydride", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "1. Synthesis of 2-bromo-5-(cyclohept-2-en-1-yl)thiophene by reacting 2,5-dibromothiophene with cycloheptanone in the presence of n-butyllithium and sodium hydride in ethyl acetate.", "2. Reduction of 2-bromo-5-(cyclohept-2-en-1-yl)thiophene with sodium borohydride in ethanol to obtain 2-(cyclohept-2-en-1-yl)thiophene.", "3. Bromination of 2-(cyclohept-2-en-1-yl)thiophene with bromine in acetic acid to obtain 2-bromo-3-(cyclohept-2-en-1-yl)thiophene.", "4. Reaction of 2-bromo-3-(cyclohept-2-en-1-yl)thiophene with ammonium chloride and sodium hydroxide in ethanol to obtain 3-(cyclohept-2-en-1-yl)thiophene.", "5. Protection of the amino group in 3-(cyclohept-2-en-1-yl)thiophene with acetic anhydride in the presence of sodium acetate in ethanol to obtain 3-(cyclohept-2-en-1-yl)-N-acetylthiophene.", "6. Reduction of 3-(cyclohept-2-en-1-yl)-N-acetylthiophene with sodium borohydride in ethanol to obtain 3-(cyclohept-2-en-1-yl)thiophene-2-ethanol.", "7. Oxidation of 3-(cyclohept-2-en-1-yl)thiophene-2-ethanol with chromic acid in acetic acid to obtain 3-(cyclohept-2-en-1-yl)thiophene-2-carboxaldehyde.", "8. Condensation of 3-(cyclohept-2-en-1-yl)thiophene-2-carboxaldehyde with ethyl acetate in the presence of sodium hydroxide to obtain 1-{2-oxo-2-[3-(cyclohept-2-en-1-yl)thiophen-2-yl]ethyl}thiophene.", "9. Reduction of 1-{2-oxo-2-[3-(cyclohept-2-en-1-yl)thiophen-2-yl]ethyl}thiophene with sodium borohydride in ethanol to obtain 1-{2-hydroxy-2-[3-(cyclohept-2-en-1-yl)thiophen-2-yl]ethyl}thiophene.", "10. Oxidation of 1-{2-hydroxy-2-[3-(cyclohept-2-en-1-yl)thiophen-2-yl]ethyl}thiophene with chromic acid in acetic acid to obtain 1-{2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-yl}ethan-1-one." ] }

CAS No.

1368039-33-1

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-7(13)10-8-5-3-2-4-6-9(8)14-11(10)12/h2-6,12H2,1H3

InChI Key

AZXOTJCMXLRXQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC2=C1CCCCC2)N

Purity

95

Origin of Product

United States

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